molecular formula C14H8ClF3N2O2S B284596 N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine

Cat. No.: B284596
M. Wt: 360.7 g/mol
InChI Key: VZSAMVLNJPSBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzisothiazole ring system, which is fused with a benzene ring substituted with a chloro and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with a suitable isothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized under acidic conditions to yield the benzisothiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzisothiazole derivatives .

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine is unique due to its benzisothiazole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H8ClF3N2O2S

Molecular Weight

360.7 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C14H8ClF3N2O2S/c15-11-6-5-8(7-10(11)14(16,17)18)19-13-9-3-1-2-4-12(9)23(21,22)20-13/h1-7H,(H,19,20)

InChI Key

VZSAMVLNJPSBSB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.